N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the core structures. The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones . The chlorophenyl and methoxyphenoxy groups are introduced through substitution reactions using appropriate halogenated precursors and phenolic compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogenated compounds, phenolic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives and compounds containing pyrrolidine or chlorophenyl groups . Examples include:
Uniqueness
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H25ClN2O3 |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H25ClN2O3/c1-26-16-8-10-17(11-9-16)27-15-21(25)23-14-20(24-12-4-5-13-24)18-6-2-3-7-19(18)22/h2-3,6-11,20H,4-5,12-15H2,1H3,(H,23,25) |
InChI Key |
AXPSFIQXZGYPAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCCC3 |
Origin of Product |
United States |
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